molecular formula C17H19N3 B12600403 N-Benzyl-1-ethyl-2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine CAS No. 874014-50-3

N-Benzyl-1-ethyl-2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine

Cat. No.: B12600403
CAS No.: 874014-50-3
M. Wt: 265.35 g/mol
InChI Key: DMUSRLYMQXLBGT-UHFFFAOYSA-N
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Description

N-Benzyl-1-ethyl-2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-c]pyridine core substituted with benzyl, ethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-1-ethyl-2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolo[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.

    Substitution Reactions:

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1-ethyl-2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-Benzyl-1-ethyl-2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biological Studies: The compound’s biological activity is studied for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.

    Materials Science: It is explored for its use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-Benzyl-1-ethyl-2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-1-ethyl-2-methyl-1H-pyrrolo[2,3-b]pyridine
  • N-Benzyl-1-ethyl-2-methyl-1H-pyrrolo[3,4-c]pyridine
  • N-Benzyl-1-ethyl-2-methyl-1H-pyrrolo[2,3-d]pyridine

Uniqueness

N-Benzyl-1-ethyl-2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine is unique due to its specific substitution pattern and the resulting electronic and steric properties. These characteristics can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

874014-50-3

Molecular Formula

C17H19N3

Molecular Weight

265.35 g/mol

IUPAC Name

N-benzyl-1-ethyl-2-methylpyrrolo[2,3-c]pyridin-7-amine

InChI

InChI=1S/C17H19N3/c1-3-20-13(2)11-15-9-10-18-17(16(15)20)19-12-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3,(H,18,19)

InChI Key

DMUSRLYMQXLBGT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC2=C1C(=NC=C2)NCC3=CC=CC=C3)C

Origin of Product

United States

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